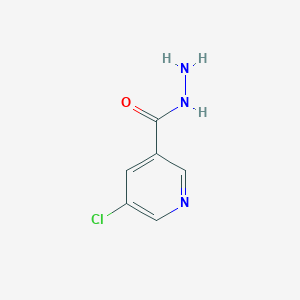

5-chloronicotinohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUTWNZQWOJRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560373 | |

| Record name | 5-Chloropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117830-18-9 | |

| Record name | 5-Chloropyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Derivatization of 5 Chloronicotinohydrazide

Established Methodologies for the Synthesis of 5-Chloronicotinohydrazide

The primary and most documented method for preparing this compound involves a two-step process starting from 5-chloronicotinic acid. This approach is favored for its efficiency and the accessibility of the starting materials.

The synthesis begins with the esterification of 5-chloronicotinic acid to yield its corresponding methyl ester, methyl 5-chloronicotinate (B8429512). salariuspharma.comresearchgate.netgoogle.com This ester is a crucial precursor that is then converted into the target hydrazide. The key transformation is the reaction of methyl 5-chloronicotinate with hydrazine (B178648). salariuspharma.comresearchgate.netgoogle.com This nucleophilic acyl substitution reaction, known as hydrazinolysis, replaces the methoxy (B1213986) group (-OCH₃) of the ester with a hydrazinyl group (-NHNH₂), directly forming this compound. salariuspharma.comresearchgate.netgoogle.com

The synthesis of this compound from its methyl ester precursor is typically conducted under specific reaction conditions to ensure high yield and purity. salariuspharma.comresearchgate.net The process involves heating the methyl 5-chloronicotinate with hydrazine, often in the form of hydrazine hydrate (B1144303), in an alcoholic solvent like methanol. salariuspharma.comresearchgate.netgoogle.com The reaction is generally carried out at reflux temperature overnight to drive it to completion. salariuspharma.comresearchgate.net While the initial esterification of 5-chloronicotinic acid requires an acid catalyst such as concentrated sulfuric acid, the subsequent hydrazinolysis step does not typically require additional catalysts. salariuspharma.comresearchgate.netgoogle.com Upon completion, the solvent is removed under vacuum, and the resulting solid can be purified by column chromatography to afford pure this compound. salariuspharma.comresearchgate.netgoogle.com

Table 1: Synthesis of this compound

| Step | Precursor | Reagent | Solvent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|---|

| 1 | 5-Chloronicotinic Acid | Methanol, H₂SO₄ (catalyst) | Methanol | Reflux/70°C, overnight | Methyl 5-chloronicotinate | 55% | salariuspharma.com, researchgate.net |

Strategies for Chemical Transformation and Derivative Synthesis

The hydrazide functional group of this compound is highly reactive and serves as a handle for extensive chemical modification. This allows for the synthesis of a wide array of derivatives, including various heterocyclic compounds.

A significant application of this compound is its use in the synthesis of N'-(1-phenylethylidene)-benzohydrazide analogs. salariuspharma.comresearchgate.net This transformation is achieved through a condensation reaction between this compound and a substituted acetophenone, such as 1-(5-chloro-2-hydroxyphenyl)ethanone. researchgate.netgoogle.com The reaction forms a hydrazone linkage. This synthesis is often catalyzed by a weak acid, like acetic acid, and can be efficiently promoted by heating the reaction mixture with microwave irradiation. researchgate.netgoogle.com

Table 2: Synthesis of a N'-(1-Phenylethylidene)-benzohydrazide Analog

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product | Citation |

|---|

The scaffold of this compound can be elaborated to generate hybrid molecules containing chalcone (B49325) and pyrazoline motifs. Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation. ignited.innih.gov In this context, a derivative of this compound would first be condensed with a substituted aromatic aldehyde in the presence of a base like potassium hydroxide (B78521) (KOH) to form a chalcone-hydrazone hybrid. ignited.in

These chalcone intermediates can then undergo cyclization to form pyrazoline rings. ignited.innih.gov The reaction of the α,β-unsaturated ketone system of the chalcone with hydrazine hydrate in the presence of glacial acetic acid leads to the formation of N-acetyl pyrazoline derivatives. ignited.in This two-step strategy allows for the creation of complex heterocyclic structures combining the pyridine (B92270), chalcone, and pyrazoline moieties. ignited.in

The reactivity of the hydrazide group extends beyond the formation of hydrazones and pyrazolines, enabling the exploration of other substituted hydrazide scaffolds. A common strategy involves the acylation of the terminal nitrogen atom. researchgate.net For instance, reacting a hydrazide with various acid chlorides in the presence of a base like triethylamine (B128534) can produce a diverse library of N,N'-diacylhydrazine derivatives. researchgate.net This method provides a straightforward route to introduce a wide range of substituents, thereby creating structurally diverse molecules from the this compound starting material. researchgate.net Further modifications, such as the reaction of N'-acetyl-5-chloronicotinohydrazide with other reagents, have also been explored to generate novel heterocyclic systems. google.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloronicotinic acid |

| Methyl 5-chloronicotinate |

| Hydrazine |

| Hydrazine hydrate |

| Sulfuric acid |

| Methanol |

| Acetic acid |

| N'-(1-Phenylethylidene)-benzohydrazide |

| 1-(5-chloro-2-hydroxyphenyl)ethanone |

| (Z)-5-Chloro-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)nicotinohydrazide |

| Chalcone |

| Acetyl Pyrazoline |

| Potassium hydroxide |

| Triethylamine |

Analytical Techniques for the Characterization of Synthesized Compounds

The structural confirmation of novel compounds derived from this compound is established through a combination of modern spectroscopic and analytical methods. These techniques provide unambiguous evidence of the molecular framework, functional groups, and elemental composition of the newly synthesized entities, ensuring the successful derivatization of the parent molecule. The primary methods employed include Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. nih.govarabjchem.orgignited.in

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the characterization of this compound derivatives, such as Schiff bases or other condensation products, FTIR spectra provide key insights. The disappearance of the N-H stretching vibrations from the hydrazide moiety and the appearance of a new imine (C=N) stretching band are critical indicators of a successful reaction. ignited.inresearchgate.net

For instance, in the synthesis of hydrazone derivatives, the spectra typically show characteristic absorption bands for N-H and C=O (amide) groups in the range of 3100–3350 cm⁻¹ and 1650–1700 cm⁻¹, respectively. arabjchem.org The presence of the aromatic pyridine ring is confirmed by C=N stretching vibrations around 1510-1520 cm⁻¹. ignited.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is arguably the most powerful technique for elucidating the detailed structure of organic compounds.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In derivatives of this compound, the signals for the pyridine ring protons are typically observed in the aromatic region (δ 7.0–9.0 ppm). For example, in one synthesized hydrazide, the protons of the pyridine ring appear at δ 8.85, 8.70, and 8.22 ppm. salariuspharma.com The formation of an imine bond in Schiff base derivatives is often confirmed by a characteristic singlet for the azomethine proton (-N=CH) appearing in the δ 8.0-9.0 ppm range. ignited.in

¹³C NMR: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the derivatives of this compound, the carbonyl carbon (C=O) of the amide group typically resonates around δ 163-170 ppm. arabjchem.orgignited.in The carbons of the pyridine ring and any other aromatic systems appear in the δ 120-150 ppm region. The formation of an imine bond is further supported by the appearance of a signal for the azomethine carbon (-N=C) in the δ 145-160 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for these types of compounds. researchgate.netnih.gov The mass spectrometer detects the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺, which should correspond to the calculated molecular weight of the expected product. arabjchem.org For example, the formation of (E)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)benzohydrazide from this compound was confirmed by ESI-MS. salariuspharma.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values (usually within ±0.4%) provides strong evidence for the compound's purity and empirical formula. nih.govcore.ac.uk

The collective data from these analytical techniques provides a comprehensive and definitive characterization of compounds synthesized from this compound, confirming their successful formation and structural integrity.

Table of Characterization Data for Selected this compound Derivatives

| Compound / Derivative | Analytical Technique | Key Findings / Spectral Data | Reference |

| N′-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetyl)-2-chloronicotinohydrazide | FTIR | 3100–3350 cm⁻¹ (N-H), 1650–1690 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (Aromatic) | arabjchem.org |

| ¹H NMR (CDCl₃) | δ 9.60 (bs, 1H, NH), 9.27 (bs, 1H, NH), 8.61–7.12 (m, 7H, Ar) | arabjchem.org | |

| This compound derivative | ¹H NMR (CD₃OD) | δ 8.85 (d, 1H), 8.70 (d, 1H), 8.22 (t, 1H) | salariuspharma.com |

| 2-chloro-N'-((5-(3-(substituted phenyl)acryloyl)thiophen-2-yl)methylene)nicotinohydrazide | FTIR | 1654 cm⁻¹ (C=O, amide), 1509 cm⁻¹ (C=N, pyridine), 656 cm⁻¹ (C-Cl) | ignited.in |

| ¹H NMR (CDCl₃) | δ 8.6 (s, 1H, =CH), 7.2 (s, 1H, -NH), 7.1-8.8 (m, aromatic H) | ignited.in | |

| ¹³C NMR (CDCl₃) | δ 163.5 (CO), 148.1, 138.2, 124.1 (Pyridine CH), 146.4, 135.3 (Pyridine C) | ignited.in | |

| LCMS (m/z) | 384.9 [M-1] | ignited.in |

Biological Activity and Pharmacological Investigations of 5 Chloronicotinohydrazide Derivatives

Inhibition of Lysine-Specific Demethylase 1 (LSD1) by Related Compounds

Lysine-Specific Demethylase 1 (LSD1) has emerged as a significant therapeutic target in various cancers due to its role in regulating histone methylation and, consequently, gene expression. The N'-(1-phenylethylidene)-benzohydrazide series of compounds has been identified as a novel class of potent, specific, and reversible inhibitors of LSD1.

Identification and Potency of N'-(1-Phenylethylidene)-benzohydrazide Series as LSD1 Inhibitors

Through a structure-based virtual screening of a large compound library, the N'-(1-phenylethylidene)-benzohydrazide scaffold was identified as a promising starting point for LSD1 inhibitors. Initial hits from this series demonstrated biochemical IC50 values in the range of 200–400 nM.

Subsequent hit-to-lead optimization and structure-activity relationship (SAR) studies led to the discovery of more potent compounds. For instance, the addition of a 3-sulfonyl functional group on the arylhydrazide moiety of one of the initial hits improved its biochemical activity tenfold, resulting in an IC50 of 19 nM. Further optimization culminated in the identification of a lead compound, referred to as compound 12 in the study by Sorna et al. (2013), which exhibited a Ki of 31 nM.

| Compound | Biochemical IC50 (nM) | Ki (nM) |

|---|---|---|

| Initial Hits (Range) | 200 - 400 | Not Reported |

| Compound 6 | 19 | Not Reported |

| Compound 12 | Not Reported | 31 |

Biochemical Evaluation of LSD1 Inhibitory Activity in Vitro

The inhibitory activity of the N'-(1-phenylethylidene)-benzohydrazide series was confirmed through in vitro biochemical assays. These assays typically measure the demethylase activity of LSD1 on its histone substrates. The consistent and potent inhibition observed in these assays validated the computational screening and guided the chemical optimization process. The lead compound, compound 12, was found to be a reversible inhibitor of LSD1.

Assessment of Selectivity Against Monoamine Oxidases (MAO-A and MAO-B)

A critical aspect of developing LSD1 inhibitors is ensuring their selectivity over other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), to minimize off-target effects. The lead compound from the N'-(1-phenylethylidene)-benzohydrazide series, compound 12, demonstrated high specificity for LSD1. In biochemical assays, it showed minimal inhibition of both MAO-A and MAO-B, highlighting its selective profile.

Anti-Proliferative and Anti-Survival Effects in Cancer Cell Lines

The therapeutic potential of these LSD1 inhibitors was further investigated through their effects on cancer cell lines. The lead compound, compound 12, was shown to inhibit the proliferation and survival of several cancer cell lines, including those from breast and colorectal cancer. This anti-proliferative activity underscores the dependence of certain cancer cells on LSD1 activity for their continued growth and survival.

Modulation of Gene Expression and Tumor Suppressor Pathways

The inhibition of LSD1 by the N'-(1-phenylethylidene)-benzohydrazide series has been shown to impact gene expression in cancer cells. LSD1 is known to be a corepressor that silences tumor suppressor genes in various cancers, including breast, bladder, lung, and colorectal cancer. Inhibition of LSD1 can lead to an increase in methylation at the H3K4 mark, which is associated with the reactivation of these silenced tumor suppressor genes. Furthermore, in hormone-responsive cancers, LSD1 can act as a coactivator for estrogen and androgen receptors, promoting proliferation. By inhibiting LSD1, these compounds can decrease the expression of target genes involved in these proliferative pathways. In castration-resistant prostate cancer, LSD1 inhibition has been found to significantly decrease MYC signaling, a key oncogenic driver.

Antimicrobial and Antimycobacterial Efficacy of Functionalized Derivatives

Functionalized derivatives of nicotinohydrazide have demonstrated significant potential as antimicrobial and antimycobacterial agents. These compounds often exhibit broad-spectrum activity against various pathogens.

Derivatives of nicotinic acid hydrazide have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. One study found that isatin (B1672199) hydrazides derived from a nicotinohydrazide precursor were particularly active. For instance, a compound with a bromine substitution on the isatin moiety (compound 8c) showed a minimum inhibitory concentration (MIC) of 6.25 µg/mL against M. tuberculosis. Another derivative with a chlorine substituent (compound 8b) had an MIC of 12.5 µg/mL.

In another study, twenty-three N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides and their analogues were synthesized and screened against Mycobacterium tuberculosis H37Rv and two nontuberculous mycobacteria (M. avium and M. kansasii). All the derivatives exhibited low minimum inhibitory concentrations (MIC) from ≤0.125 and 2 μM against M. tuberculosis and nontuberculous mycobacteria, respectively.

Furthermore, a series of nicotinic acid hydrazides were tested for their antimicrobial activity. The results showed that some of these compounds had notable activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

| Compound Series | Specific Derivative | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Isatin Hydrazides | Compound 8c (Br substitution) | M. tuberculosis | 6.25 |

| Compound 8b (Cl substitution) | M. tuberculosis | 12.5 | |

| N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides | Range of derivatives | M. tuberculosis | ≤0.125 µM |

| Range of derivatives | M. avium | 2 µM | |

| Range of derivatives | M. kansasii | 2 µM |

Evaluation of Antitubercular Activity Against Mycobacterium tuberculosis

Derivatives of nicotinic acid hydrazide have been a focal point in the search for new antitubercular agents, largely inspired by the established efficacy of isoniazid (B1672263), a cornerstone in tuberculosis treatment. Researchers have synthesized and evaluated various series of nicotinohydrazide derivatives to identify compounds with potent activity against Mycobacterium tuberculosis.

One area of investigation has focused on N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides. mdpi.com Within this series, specific substitutions on the isatin moiety were found to significantly influence antimycobacterial efficacy. For instance, the introduction of a chlorine atom at the 5-position of the isatin ring (compound 8b) resulted in a notable increase in activity, demonstrating a Minimum Inhibitory Concentration (MIC) of 12.50 µg/mL. mdpi.com An even more substantial enhancement of activity was observed with the incorporation of a bromine atom at the same position (compound 8c), which exhibited a remarkable MIC of 6.25 µg/mL against M. tuberculosis. mdpi.com These findings underscore the potential of halogenated isatin nicotinohydrazides as a promising framework for developing more potent antitubercular agents. mdpi.com

The structure-activity relationship (SAR) studies suggest that the lipophilicity of these derivatives is a crucial factor for their antimycobacterial action. mdpi.com The parent hydrazide in this particular study showed no activity, highlighting the importance of the isatin hydrazide structure for efficacy. mdpi.com Notably, the most active compounds, 8b and 8c, were also found to be devoid of apparent cytotoxicity against several human cancer cell lines, indicating a favorable preliminary safety profile. mdpi.com

Another related analogue, 5-chloropyrazinamide (5-Cl-PZA), has also been evaluated for its in vitro activity against M. tuberculosis. Studies have shown its MIC to be between 12.5 and 25 μg/mL. nih.gov This compound was found to be more active than the parent drug pyrazinamide (B1679903) against all tested organisms, suggesting a potentially different mechanism of action. nih.gov

**Table 1: Antitubercular Activity of Selected Nicotinohydrazide Derivatives against *M. tuberculosis***

| Compound | Description | MIC (µg/mL) |

|---|---|---|

| 8b | N′-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 12.50 |

| 8c | N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 |

| Unsubstituted Isatin Hydrazide (8a) | N′-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 25 |

| 5-Chloropyrazinamide | An analogue of pyrazinamide | 12.5 - 25 |

Assessment of Antibacterial Activity Against Pathogenic Bacterial Strains

The antibacterial potential of hydrazide derivatives has been explored against a variety of pathogenic bacterial strains. Research into novel hydrazide-hydrazone derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

In one study, a series of hydrazide hydrazones were synthesized and evaluated for their antimicrobial properties. mdpi.com Among the tested compounds, certain derivatives showed strong effects on all pathogenic bacterial strains. Specifically, hydrazone 5c was found to have a MIC of 2.5 mg/mL against Bacillus subtilis. Another derivative, 5f , was particularly effective against Gram-negative bacteria, with a MIC of 2.5 mg/mL for both Escherichia coli and Klebsiella pneumoniae. mdpi.com The antibacterial action of these compounds is thought to be linked to the presence of imino (-CH=N-), amino (NH2), and cyano (CN) functional groups, with the thiazole (B1198619) ring potentially enhancing their activity. mdpi.com

Further studies on different series of hydrazide-hydrazones have also yielded promising results. nih.gov Certain derivatives displayed significant antibacterial activity, in some cases exceeding that of standard antibiotics. For example, two compounds showed twice the potency of ampicillin (B1664943) against Streptococcus pneumoniae with a MIC of 0.49 µg/mL. nih.gov Against the Gram-negative E. coli, the same compounds were twice as potent as ciprofloxacin (B1669076), also with a MIC of 0.49 µg/mL. nih.gov Additionally, a novel series of naphthalimide hydrazide derivatives showed potent activity against carbapenem-resistant Acinetobacter baumannii, with MIC values ranging from 0.5 to 16 μg/mL. rsc.org

Table 2: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound | Bacterial Strain | MIC |

|---|---|---|

| 5c | Bacillus subtilis | 2.5 mg/mL |

| 5f | Escherichia coli | 2.5 mg/mL |

| 5f | Klebsiella pneumoniae | 2.5 mg/mL |

| Derivative 5 & 6 | Streptococcus pneumoniae | 0.49 µg/mL |

| Derivative 5 & 6 | Escherichia coli | 0.49 µg/mL |

Investigation of Antifungal Activity Against Fungal Pathogens

Derivatives based on the nicotinohydrazide scaffold have been investigated as potential antifungal agents for controlling important plant diseases. nih.gov In a study focused on developing novel fungicides, a series of 22 new nicotinohydrazide derivatives were synthesized based on a 2-chloronicotinohydrazide core structure. nih.gov

The antifungal evaluations revealed that this series of compounds possessed highly effective and broad-spectrum fungicidal activity. nih.gov One compound in particular, designated J15 , demonstrated outstanding inhibitory activity against Rhizoctonia solani, a significant plant pathogen, with an EC50 value of 0.13 μg/mL. nih.gov Mechanistic studies suggest that these compounds exert their antifungal action by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH), which leads to the accumulation of reactive oxygen species (ROS) and subsequent cell membrane damage. nih.gov

The broader class of hydrazine-based compounds has also shown promise against human fungal pathogens. mdpi.com In a screening of various compounds, three hydrazine-based candidates (Hyd.H, Hyd.OCH3, and Hyd.Cl) showed notable antifungal activity against Candida albicans, including drug-resistant clinical isolates. mdpi.com Other research has highlighted that certain phenylthiazole derivatives containing an acylhydrazone moiety exhibit excellent antifungal activities against phytopathogenic fungi like Magnaporthe oryzae and Colletotrichum camelliaet. nih.gov

Table 3: Antifungal Activity of a 2-Chloronicotinohydrazide Derivative

| Compound | Fungal Pathogen | EC50 (µg/mL) |

|---|---|---|

| J15 | Rhizoctonia solani | 0.13 |

Data sourced from a study on nicotinohydrazide derivatives. nih.gov

Comparative Efficacy with Established Antimicrobial Agents

The newly synthesized 5-chloronicotinohydrazide derivatives and related hydrazides have been compared with established antimicrobial agents to gauge their relative efficacy.

In the realm of antifungal research, the nicotinohydrazide derivative J15 was not only potent but also showed superior control efficacy in both detached leaf assays and rice pot tests when compared to the commercial fungicide boscalid. nih.gov Molecular docking studies indicated that J15 has a higher binding affinity to its target enzyme, succinate dehydrogenase (SDH), than boscalid. nih.gov

In antibacterial studies, the performance of novel hydrazide-hydrazones has been benchmarked against widely used antibiotics. nih.gov Two particular derivatives demonstrated a MIC of 0.49 µg/mL against Streptococcus pneumoniae, which is twice as potent as ampicillin (MIC = 0.98 µg/mL). nih.gov These same compounds were also doubly potent against E. coli (MIC = 0.49 µg/mL) compared to ciprofloxacin (MIC = 0.98 µg/mL). nih.gov In another study, a different hydrazide-hydrazone derivative showed activity against Bacillus subtilis and Staphylococcus epidermidis that was almost two thousand times higher than that of nitrofurantoin. nih.gov

Regarding antitubercular agents, 5-chloropyrazinamide was found to be more active in vitro than its parent compound, pyrazinamide, against M. tuberculosis and several other mycobacteria. nih.gov While pyrazinamide had a MIC greater than 100 μg/ml under the tested conditions, the MIC for 5-chloropyrazinamide was between 12.5 and 25 μg/ml. nih.gov

Table 4: Comparative Efficacy of Hydrazide Derivatives

| Derivative | Pathogen | Derivative MIC/EC50 | Comparator Drug | Comparator MIC/EC50 |

|---|---|---|---|---|

| J15 | Rhizoctonia solani | EC50 = 0.13 μg/mL | Boscalid | - |

| Derivative 5 & 6 | Streptococcus pneumoniae | MIC = 0.49 µg/mL | Ampicillin | MIC = 0.98 µg/mL |

| Derivative 5 & 6 | Escherichia coli | MIC = 0.49 µg/mL | Ciprofloxacin | MIC = 0.98 µg/mL |

| 5-Chloropyrazinamide | M. tuberculosis | MIC = 12.5-25 µg/mL | Pyrazinamide | MIC > 100 µg/mL |

Broader Biological Screening and Therapeutic Potential of Related Hydrazides

Beyond their antimicrobial properties, nicotinohydrazide and other related hydrazide derivatives have been investigated for a wider range of therapeutic applications. This broader screening has revealed potential in areas such as cancer and metabolic disorders.

In the field of oncology, certain nicotinamide (B372718) derivatives have been identified as potential inhibitors of VEGFR-2, a key receptor involved in tumor angiogenesis. nih.gov A study synthesizing a series of such derivatives found that one compound, D-1 , exhibited a supreme cytotoxic effect against tested cancer cell lines. Its activity against HCT-116 colon cancer cells (IC50 = 3.08 µM) was almost double that of the established drug sorafenib (B1663141) (IC50 = 7.28 µM). nih.gov Against HepG-2 liver cancer cells, its activity (IC50 = 4.09 µM) was about 1.2-fold more potent than sorafenib (IC50 = 5.28 µM). nih.gov

Furthermore, carbohydrazide (B1668358) derivatives have been synthesized and evaluated as potential inhibitors of dipeptidyl peptidase-4 (DPP-IV), a target for type 2 diabetes treatment. mdpi.com Structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring are crucial for effective DPP-IV inhibition. The synthesized compounds showed significant hypoglycemic potential in animal models, with one derivative, 5b , markedly reducing blood glucose levels in diabetic subjects. mdpi.com These findings highlight the versatility of the hydrazide scaffold and suggest its potential for the development of novel therapeutics beyond antimicrobial agents.

Mechanistic Elucidation of 5 Chloronicotinohydrazide Derivative Bioactivity

Molecular Mechanisms of LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins. Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention. Derivatives of 5-chloronicotinohydrazide have been explored as potential inhibitors of this key enzyme.

The catalytic activity of LSD1 is dependent on its flavin adenine (B156593) dinucleotide (FAD) cofactor. LSD1 catalyzes the demethylation of mono- and di-methylated lysine (B10760008) residues, primarily on histone H3 at lysine 4 (H3K4). The mechanism involves the oxidation of the methylated lysine substrate, a process in which FAD is essential.

Hydrazide-containing compounds, a class to which this compound derivatives belong, can act as inhibitors of FAD-dependent enzymes. Some hydrazine-based drugs are known to form covalent adducts with the FAD cofactor, leading to irreversible inhibition. While both reversible and irreversible inhibitors of LSD1 have been developed, the precise nature of the interaction for this compound derivatives requires specific investigation. Their mechanism may involve direct binding to the active site, interfering with substrate recognition, or interacting with the FAD cofactor to disrupt the enzyme's catalytic cycle.

LSD1 primarily targets mono- and di-methylated H3K4 (H3K4me1/2), marks associated with active gene transcription. By removing these marks, LSD1 generally functions as a transcriptional repressor. Inhibition of LSD1 leads to an accumulation of H3K4me1/2, which can de-repress the expression of silenced genes, including tumor suppressor genes.

| Histone Mark | Typical State with Active LSD1 | State Following LSD1 Inhibition | Associated Transcriptional Outcome |

|---|---|---|---|

| H3K4me1/2 | Demethylated (Removed) | Increased/Accumulated | Activation of gene expression |

| H3K9me1/2 | Demethylated (in some contexts) | Increased/Accumulated | Repression of gene expression |

In certain cellular contexts, LSD1 can also demethylate H3K9me1/2, which are typically repressive marks. This dual activity allows LSD1 to function as both a repressor and an activator of transcription, depending on the associated protein complexes and the specific genomic locus. Inhibition of LSD1 can therefore lead to complex changes in the histone code, resulting in increased levels of both H3K4 and H3K9 methylation, ultimately altering gene expression patterns critical for cell fate. Studies have shown that pharmacological inhibition of LSD1 drives a genome-wide increase in H3K4me1 and H3K4me2.

LSD1 does not function in isolation but as a core component of larger protein complexes that dictate its genomic targeting and activity. The most well-characterized of these is the CoREST (Co-repressor for RE1-Silencing Transcription factor) complex. The CoREST protein acts as a scaffold, and the LSD1/CoREST complex is essential for the demethylation of histones within a nucleosomal context.

This complex is recruited to specific gene promoters by various transcription factors. The LSD1-CoREST-HDAC (LCH) complex, which also includes Histone Deacetylases 1 and 2 (HDAC1/2), couples histone demethylation with deacetylation to create a repressive chromatin environment and silence gene expression. The interaction with CoREST and other proteins is crucial for stabilizing LSD1 and facilitating its enzymatic function on structured chromatin. Therefore, compounds that disrupt the formation or function of these co-repressor complexes could indirectly inhibit LSD1's biological activity.

Cellular Pathways Affected in Cancer Progression

The aberrant expression of LSD1 in many cancers contributes to tumor progression by altering key cellular pathways. Inhibition of LSD1 by compounds such as this compound derivatives can counteract these effects.

| Pathway/Process | Effect of LSD1 Overexpression | Effect of LSD1 Inhibition | Therapeutic Implication |

|---|---|---|---|

| Cell Proliferation & Cell Cycle | Promotes proliferation | Induces cell cycle arrest (G2-M phase) | Inhibition of tumor growth |

| Epithelial-Mesenchymal Transition (EMT) | Promotes EMT and metastasis | Inhibits EMT, promotes differentiation | Reduction of cancer cell invasion |

| Tumor Immunity | Suppresses immune response | Enhances anti-tumor immunity | Improved response to immunotherapy |

| Angiogenesis | Promotes blood vessel formation | Inhibits angiogenesis | Starving tumors of nutrients |

Research has shown that LSD1 inhibition can lead to cell cycle arrest, particularly in the G2-M phase, thereby reducing tumor cell proliferation. This is partly achieved through the disruption of the Polo-like kinase 1 (PLK1) mitotic pathway, which LSD1 directly regulates. Furthermore, LSD1 is involved in processes like epithelial-mesenchymal transition (EMT), angiogenesis, and the regulation of cancer stem cells. By inhibiting LSD1, it is possible to promote epithelial differentiation and repress the invasive properties of cancer cells.

LSD1 also plays a significant role in tumor immunity. It modulates immune checkpoints and the function of immune cells. Inhibiting LSD1 can enhance anti-tumor immunity by, for example, upregulating MHC-I expression, which helps T cells recognize and attack cancer cells. LSD1 inhibition can also impact kinase signaling pathways, such as mTOR signaling, which is involved in cell metabolism and growth.

Proposed Mechanisms for Antimicrobial and Antitubercular Actions of Derivatives

Hydrazide and hydrazone derivatives have a long history as effective antimicrobial and antitubercular agents. The bioactivity of these compounds, including derivatives of this compound, is often attributed to the presence of the azomethine group (-NH–N=CH-).

The proposed mechanism for the antitubercular activity of many hydrazide derivatives is the inhibition of InhA, an enoyl-acyl carrier protein reductase. This enzyme is critical for the synthesis of mycolic acid, an essential component of the cell wall of Mycobacterium tuberculosis. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death. Molecular docking studies have suggested that hydrazide derivatives can bind effectively to the active site of the InhA enzyme.

In the context of broader antimicrobial activity, hydrazide derivatives are thought to interfere with various bacterial processes. Some studies suggest that these compounds may bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication. Other proposed mechanisms include interference with bacterial metabolism or disruption of cell membrane integrity. For instance, certain isatin-nicotinohydrazide hybrids have been investigated as potential inhibitors of DprE1, another key enzyme in the mycobacterial cell wall synthesis pathway. The lipophilicity of the derivatives often plays a crucial role in their ability to penetrate bacterial cell walls and exert their effects.

Structure Activity Relationship Sar Studies of 5 Chloronicotinohydrazide Derivatives

Systematic Elucidation of Key Structural Features for LSD1 Inhibitory Potency

The discovery of novel and potent inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers, has been a significant focus of therapeutic research. salariuspharma.comresearchgate.netrjpbr.com A key scaffold that has emerged from these efforts is based on N'-(1-phenylethylidene)-benzohydrazide, which has been systematically modified to understand the structural requirements for effective LSD1 inhibition. salariuspharma.comnih.gov

Initial high-throughput virtual screening identified the N'-(1-phenylethylidene)-benzohydrazide series as a promising class of LSD1 inhibitors, with initial hits demonstrating biochemical IC50 values in the 200–400 nM range. salariuspharma.comresearchgate.netnih.gov Structure-activity relationship (SAR) studies were then centered on this core structure to optimize potency and selectivity. nih.gov

Optimization efforts focused on the N'-(1-phenylethylidene)benzohydrazide core scaffold over the benzylidenebenzohydrazide core to enhance metabolic stability. researchgate.net The introduction of a sulfonyl functional group on the arylhydrazide portion of the molecule was found to significantly improve biochemical activity. researchgate.net For instance, the addition of a 3-substituted sulfonyl group increased the inhibitory potency by approximately tenfold. researchgate.net Conversely, removing the sulfonyl moiety while retaining other key features resulted in a compound with a 10-fold reduction in potency, underscoring the importance of this group for robust inhibition. researchgate.net Further modifications, such as replacing a 2-hydroxyphenyl moiety with a naphthalene (B1677914) group, were detrimental to activity, with the resulting compound showing an IC50 greater than 10 μM. researchgate.net

| Compound Modification | Key Structural Change | Reported LSD1 IC50 | Reference |

|---|---|---|---|

| Base Scaffold | N'-(1-phenylethylidene)-benzohydrazide | 200-400 nM | salariuspharma.comresearchgate.netnih.gov |

| Compound 6 | Addition of 3-sulfonyl group to arylhydrazide | 19 nM | salariuspharma.comresearchgate.net |

| Compound 11 | Removal of sulfonyl group | 128 nM | researchgate.net |

| Compound 12 | Reintroduction of sulfonyl group with 5-chloro-2-hydroxyphenyl moiety | 13 nM | researchgate.net |

| Compound 7 | Replacement of 2-hydroxyphenyl with naphthalene | > 10 µM | researchgate.net |

The presence and position of specific functional groups, particularly hydroxyl and electron-withdrawing groups, on the benzohydrazide (B10538) core are critical for LSD1 inhibitory activity. researchgate.net The 2-hydroxyl group on the phenyl ring was identified as an essential feature for potent inhibition. researchgate.net Docking studies suggest this hydroxyl moiety participates in crucial hydrogen bonding interactions within the LSD1 active site. researchgate.net The importance of this group was unequivocally demonstrated when exchanging the 2-hydroxyl group for a 2-chloro group led to a complete loss of LSD1 activity. researchgate.net

Simultaneously, the inclusion of an electron-withdrawing group, specifically a chlorine atom at the 5-position of the hydroxyphenyl ring, was found to be favorable. researchgate.net A compound incorporating both the critical 2-hydroxyl group and the 5-chloro substituent on the N'-(1-phenylethylidene)benzohydrazide core demonstrated potent inhibition of LSD1 with an IC50 of 13 nM. researchgate.net This highlights the synergistic contribution of a hydrogen bond-donating hydroxyl group and an electron-withdrawing halogen to achieve high-potency LSD1 inhibition.

In the development of hybrid molecules targeting various biological receptors, modifications to heterocyclic ring systems are a common strategy to explore the chemical space and improve affinity and selectivity. nih.gov For the N'-(1-phenylethylidene)-benzohydrazide series of LSD1 inhibitors, research has largely concentrated on substitutions on the benzohydrazide and phenylethylidene portions of the scaffold. salariuspharma.comresearchgate.net While the parent structure contains a pyridine (B92270) ring derived from nicotinohydrazide, the cited SAR studies primarily focused on optimizing the non-heterocyclic parts of the molecule that interact within the catalytic site of LSD1. salariuspharma.comresearchgate.net The impact of systematically modifying the initial 5-chloropyridine ring system—for example, by altering the position of the chloro group or substituting the pyridine ring with other heterocycles—was not extensively detailed in these specific optimization studies, which prioritized modifications on the benzohydrazide core. salariuspharma.comresearchgate.net

SAR Investigations for Antimicrobial and Antitubercular Activities of Hybrid Compounds

The hybridization of the 5-chloronicotinohydrazide scaffold with other pharmacologically active moieties has yielded compounds with significant antimicrobial and antitubercular properties. mdpi.commdpi.com SAR studies in this area have focused on identifying the key structural components that contribute to this biological activity. researchgate.net

The development of hybrid compounds has revealed several essential pharmacophoric elements for antitubercular activity. Lipophilicity has been identified as a crucial factor influencing the antimycobacterial efficacy of synthesized derivatives. mdpi.comresearchgate.net In studies of nicotinic acid hydrazides, it was found that increasing the lipophilicity of the molecule correlated with enhanced activity against Mycobacterium tuberculosis. mdpi.com

Another critical pharmacophoric unit is the α,β-unsaturated carbonyl system found in chalcone (B49325) derivatives. mdpi.com This moiety is believed to be responsible for the antiproliferative and antimicrobial properties of chalcone-sulfonamide hybrids, as its removal or modification often leads to a loss of activity. mdpi.com Furthermore, the core hydrazide linkage itself is a well-established feature in antitubercular drugs, most notably isoniazid (B1672263), and serves as a key structural linker in many of these hybrid compounds. mdpi.com The combination of these elements—a lipophilic character, a reactive α,β-unsaturated system, and a hydrazide linker—forms the basis of the pharmacophore model for these hybrid antitubercular agents.

The incorporation of chalcone and pyrazoline moieties into hybrid structures based on this compound has been a successful strategy for generating compounds with potent biological activities. mdpi.com Chalcones, which feature an α,β-unsaturated carbonyl system, are key precursors for synthesizing various heterocyclic derivatives, including pyrazolines. mdpi.com

Chalcone-sulfonamide hybrids have demonstrated significant inhibitory effects against M. tuberculosis, with their activity being dependent on the substituents on the aromatic rings. mdpi.com The α,β-unsaturated carbonyl system is considered a primary pharmacophore unit responsible for this activity. mdpi.com

These chalcone precursors can be cyclized to form pyrazoline derivatives. mdpi.comresearchgate.net Pyrazolines are five-membered heterocyclic rings that are known to exhibit a wide range of pharmacological properties, including antitubercular and antimicrobial activities. mdpi.comresearchgate.net In some series, the conversion of active chalcones into their corresponding pyrazoline hybrids resulted in compounds with retained or, in some cases, modulated biological activity. mdpi.com For example, studies on certain isatin (B1672199) hydrazides showed that the introduction of a bromine atom on the isatin moiety led to a remarkable increase in activity against M. tuberculosis. mdpi.com This demonstrates that while the core chalcone or pyrazoline structure is important, substitutions on these rings play a vital role in fine-tuning the biological potency.

| Compound Series | Key Moiety | Substituent Modification | Reported Antitubercular MIC (M. tuberculosis) | Reference |

|---|---|---|---|---|

| Isatin Hydrazide (8a) | Isatin | Unsubstituted | 25 µg/mL | mdpi.com |

| Isatin Hydrazide (8b) | Isatin | 5-chloro substituent | 12.50 µg/mL | mdpi.com |

| Isatin Hydrazide (8c) | Isatin | 5-bromo substituent | 6.25 µg/mL | mdpi.com |

| Chalcone-Sulfonamide Hybrid (20e) | Chalcone | - | < 10 µM | mdpi.com |

| Chalcone-Sulfonamide Hybrid (20f) | Chalcone | - | < 10 µM | mdpi.com |

Optimization Strategies for Lead Compound Development

The core of optimizing this compound-based lead compounds lies in the systematic modification of its structure to improve therapeutic efficacy. Key strategies revolve around substitutions on the pyridine ring and modifications of the hydrazide moiety.

One notable approach involves the synthesis of N'-(1-phenylethylidene)-benzohydrazides. In a study focused on developing inhibitors for Lysine-Specific Demethylase 1 (LSD1), this compound was used as a starting material. The resulting derivatives demonstrated significant inhibitory activity, highlighting the potential of this scaffold in targeting epigenetic enzymes. The optimization efforts in such studies often focus on substituting the phenyl ring of the benzohydrazide portion to explore interactions with the target protein's binding pocket.

Another key optimization strategy is the introduction of various substituents on the pyridine ring of the nicotinohydrazide scaffold. For instance, studies on nicotinohydrazide derivatives as antifungal agents have shown that substitutions at the 2- and 6-positions of the pyridine ring can significantly impact efficacy. Although these studies did not exclusively use a 5-chloro substituent, the principles of modifying the pyridine ring are directly applicable. For example, a study on 2-chloronicotinohydrazide derivatives as antifungal agents revealed that optimizing phenoxy substitutions led to compounds with potent, broad-spectrum fungicidal activity. One derivative, J15, showed outstanding inhibitory activity against Rhizoctonia solani with an EC50 of 0.13 μg/mL. nih.gov This suggests that exploring different substitutions at other positions of the this compound core could yield compounds with enhanced and specific biological activities.

Furthermore, the hydrazide group itself is a critical pharmacophore that contributes significantly to the biological activity of these compounds, particularly in the context of antitubercular agents. Modifications of this group, such as forming hydrazones with various aldehydes and ketones, have been a fruitful strategy. For example, isatin-nicotinohydrazide hybrids have been developed and shown to possess potent activity against both susceptible and resistant strains of Mycobacterium tuberculosis. tandfonline.com The SAR studies of these hybrids indicated that substitutions on the isatin moiety, such as halogens at the 5-position, significantly influenced the antitubercular activity. tandfonline.commdpi.com

The following interactive data table summarizes the structure-activity relationship findings for various nicotinohydrazide derivatives, which can inform optimization strategies for this compound analogs.

| Compound ID | Base Scaffold | Substitution | Target Organism/Enzyme | Activity (IC50/MIC) | Reference |

| J15 | 2-chloronicotinohydrazide | Optimized phenoxy group | Rhizoctonia solani | EC50 = 0.13 μg/mL | nih.gov |

| 8b | 6-phenylnicotinohydrazide | 2,6-dichlorobenzylidene | Mycobacterium tuberculosis | MIC = 3.90 µg/mL | jst.go.jpnih.gov |

| 8b | 6-phenylnicotinohydrazide | 2,6-dichlorobenzylidene | Candida albicans | MIC = 0.98 µg/mL | jst.go.jp |

| 5h | Isatin-nicotinohydrazide hybrid | N-isobutyl, 5-Br on isatin | Mycobacterium tuberculosis | MIC = 0.24 µg/mL | tandfonline.com |

| 5d | Isatin-nicotinohydrazide hybrid | N-benzyl | Mycobacterium tuberculosis | MIC = 0.24 µg/mL | tandfonline.com |

| 8c | Nicotinic acid hydrazide | 5-bromo-isatin moiety | Mycobacterium tuberculosis | MIC = 6.25 µg/mL | mdpi.com |

These findings underscore the importance of systematic structural modifications in the lead optimization process. For this compound derivatives, future optimization efforts could focus on:

Exploring diverse substitutions on the pyridine ring: Introducing various electron-donating and electron-withdrawing groups at positions other than the 5-position to modulate the electronic properties and binding interactions.

Systematic modification of the hydrazone moiety: Synthesizing a library of hydrazones with a wide range of aromatic and heterocyclic aldehydes and ketones to probe different binding pockets.

Investigating the impact of stereochemistry: For derivatives with chiral centers, separating and evaluating the individual enantiomers can lead to more potent and selective compounds.

By leveraging these strategies, medicinal chemists can rationally design and synthesize novel this compound derivatives with improved therapeutic potential.

Future Perspectives and Advanced Research Directions

Crystallographic Analysis of Compound-Target Protein Complexes

High-resolution structural data is paramount for understanding the precise molecular interactions between an inhibitor and its target protein. While a crystal structure of 5-chloronicotinohydrazide complexed with its primary target, Lysine-Specific Demethylase 1 (LSD1), is not yet publicly available, the crystallographic analysis of other small molecule inhibitors bound to LSD1 provides a robust framework for future studies.

Future research will focus on obtaining the crystal structure of the this compound-LSD1 complex. This will be instrumental in elucidating the exact binding mode, identifying key amino acid residues involved in the interaction, and understanding the conformational changes in the protein upon inhibitor binding. Such studies have been successfully conducted for other LSD1 inhibitors, revealing critical interactions within the enzyme's active site. For instance, crystallographic analyses of LSD1 in complex with various inhibitors have highlighted the importance of residues such as Lys661, Asp555, and Asn540 in inhibitor binding and catalytic activity mdpi.com.

The insights gained from the crystallographic structure of the this compound-LSD1 complex will be invaluable for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. By visualizing the atomic-level details of the binding pocket, researchers can design modifications to the this compound scaffold to optimize its fit and interactions with the target, leading to the development of more effective therapeutic agents.

Table 1: Key Amino Acid Residues in the LSD1 Active Site Involved in Inhibitor Binding

| Residue | Role in Binding | Reference |

| Lys661 | Forms hydrogen bonds with inhibitors; crucial for catalytic activity. | mdpi.com |

| Asp555 | Interacts with the piperidine (B6355638) ring of some inhibitors. | mdpi.com |

| Asn540 | Forms interactions with the piperidine ring of certain inhibitors. | mdpi.com |

| FAD | The flavin adenine (B156593) dinucleotide cofactor, a common binding partner for covalent inhibitors. | plos.org |

Further Investigation into the Biological Roles and Clinical Relevance of LSD1 Inhibition

LSD1 is a flavin-dependent demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its dysregulation has been implicated in the pathogenesis of numerous diseases, particularly cancer.

Further research is needed to fully unravel the diverse biological functions of LSD1 and the therapeutic potential of its inhibition. LSD1 has been shown to be overexpressed in various cancers, including Ewing sarcoma and acute myeloid leukemia (AML), where it contributes to the maintenance of a cancer stem cell-like state researchgate.net. The inhibition of LSD1 has demonstrated anti-proliferative effects in cancer cells, making it a promising target for oncology drug development researchgate.net.

The clinical relevance of LSD1 inhibition extends beyond its direct anti-cancer effects. LSD1 inhibitors may also play a role in overcoming drug resistance and enhancing the efficacy of other cancer therapies. For example, combining LSD1 inhibitors with histone deacetylase (HDAC) inhibitors has shown synergistic effects in reducing cancer cell growth acs.org. Future studies will likely focus on exploring the full spectrum of cancers that are sensitive to LSD1 inhibition and on identifying predictive biomarkers to guide patient selection for clinical trials.

Exploration of Broader Therapeutic Applications for Hydrazide-Based Scaffolds

The hydrazide functional group is a versatile scaffold that is not limited to the inhibition of LSD1. Hydrazide-containing compounds have a history of use as therapeutic agents, most notably as monoamine oxidase (MAO) inhibitors for the treatment of depression nih.govresearchgate.net. Given the structural and mechanistic similarities between LSD1 and MAOs, there is a strong rationale for exploring the broader therapeutic potential of hydrazide-based compounds.

Future research will involve screening this compound and other novel hydrazide derivatives against a panel of related enzymes and cellular targets to identify new therapeutic opportunities. This could lead to the discovery of novel treatments for a range of disorders beyond cancer, including neurological and inflammatory diseases. For instance, the MAO inhibitor phenelzine, which contains a hydrazine (B178648) moiety, has been shown to be a potent LSD1 inhibitor acs.orgnih.gov. This dual activity suggests that hydrazide-based scaffolds can be engineered to target multiple enzymes with varying degrees of selectivity, opening up possibilities for polypharmacological approaches to complex diseases.

The development of selective inhibitors will be crucial to minimize off-target effects. Structure-activity relationship (SAR) studies will be essential to understand how modifications to the hydrazide scaffold influence its potency and selectivity for different targets.

Application of Advanced Computational Methodologies in Drug Discovery and Design

Advanced computational methodologies are becoming increasingly integral to the drug discovery and design process. Techniques such as in silico docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can accelerate the identification and optimization of novel drug candidates.

In the context of this compound, computational approaches can be used to predict its binding mode with LSD1 in the absence of a crystal structure. Docking studies can generate plausible binding poses, which can then be refined and validated using MD simulations to assess the stability of the protein-ligand complex over time. These simulations provide insights into the dynamic nature of the interactions and can help to identify key residues that are critical for binding.

Furthermore, computational methods can be employed to screen large virtual libraries of compounds to identify new hydrazide-based scaffolds with the potential to inhibit LSD1 or other therapeutic targets. By leveraging the power of high-performance computing, researchers can virtually test millions of compounds, prioritizing a smaller, more manageable number for experimental validation. This approach significantly reduces the time and cost associated with traditional high-throughput screening. As our understanding of the structural and electronic properties of hydrazide-based inhibitors grows, these computational models will become increasingly predictive and will play a pivotal role in the design of the next generation of targeted therapies.

Q & A

Basic: What are the recommended synthesis and characterization protocols for 5-chloronicotinohydrazide?

Answer: Synthesis typically involves condensation reactions between nicotinohydrazide derivatives and chlorinated reagents under controlled conditions. Characterization should include 1H/13C NMR spectroscopy to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) is critical to resolve stereochemical ambiguities . Ensure reaction parameters (e.g., temperature, solvent polarity) are optimized to minimize byproducts, as outlined in protocols for analogous hydrazide compounds .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer: Follow OSHA Hazard Communication Standard guidelines:

- Use nitrile gloves , lab coats , and goggles to prevent dermal/ocular exposure .

- Work in a fume hood to avoid inhalation of airborne particles.

- Store in a cool, dry, ventilated area , segregated from oxidizers .

- Dispose of waste via approved chemical disposal facilities to prevent environmental contamination .

Advanced: How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

Answer:

- Control Variables : Fix solvent (e.g., DMF or THF), temperature, and catalyst (e.g., Pd/C) while varying the electrophilic partner (e.g., aryl halides).

- Mechanistic Probes : Use kinetic isotopic effect (KIE) studies or in situ IR spectroscopy to identify rate-determining steps.

- Data Validation : Compare results with computational models (e.g., DFT calculations) to validate reaction pathways .

Advanced: How should researchers address contradictions in reported biological activity data for this compound derivatives?

Answer:

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) across studies to identify confounding variables .

- Dose-Response Curves : Replicate assays using standardized concentrations and controls (e.g., positive/negative controls for cytotoxicity).

- Structural Validation : Confirm compound identity and purity via HPLC-MS and SC-XRD to rule out batch-specific impurities .

Basic: Which spectroscopic techniques are most effective for analyzing this compound’s stability under varying pH conditions?

Answer:

- UV-Vis Spectroscopy : Monitor absorbance shifts indicative of degradation or tautomeric changes.

- ATR-FTIR : Track functional group alterations (e.g., C=O stretching at ~1650 cm⁻¹) in real time .

- NMR Stability Studies : Conduct longitudinal (T1) and transverse (T2) relaxation measurements in D2O or buffered solutions .

Advanced: What role can computational modeling play in predicting this compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., acetylcholinesterase).

- MD Simulations : Analyze ligand-protein stability over nanoseconds to identify key binding residues.

- QSAR Models : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with experimental IC50 values for predictive insights .

Advanced: What challenges arise in ensuring reproducibility of this compound synthesis across laboratories?

Answer:

- Parameter Sensitivity : Minor variations in reaction time or solvent purity can drastically alter yields. Document all conditions (e.g., stirring rate, humidity).

- Batch-to-Batch Variability : Implement QC/QA protocols (e.g., HPLC purity >98%) and share raw data (e.g., crystallographic .cif files) via repositories like CCDC .

- Interlab Comparisons : Use round-robin testing with harmonized protocols to identify systemic errors .

Basic: How should this compound be stored to maintain long-term stability?

Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation.

- Desiccation : Use silica gel packs to mitigate hydrolysis.

- Compatibility : Avoid contact with strong acids/bases; monitor via periodic TLC or HPLC checks .

Advanced: What mechanistic studies are needed to elucidate this compound’s mode of action in antimicrobial assays?

Answer:

- Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects at sub-MIC concentrations.

- Resistance Mutagenesis : Screen for mutations in target proteins (e.g., DNA gyrase) via whole-genome sequencing .

- Metabolomics : Profile bacterial metabolite shifts (e.g., ATP levels) using LC-MS/MS to identify disrupted pathways .

Advanced: How can interdisciplinary approaches enhance research on this compound’s applications?

Answer:

- Material Science : Explore coordination chemistry with transition metals (e.g., Cu(II)) for catalytic applications.

- Pharmacology : Combine in silico ADMET predictions with in vivo PK/PD studies to prioritize lead compounds.

- Environmental Chemistry : Assess ecotoxicology via Daphnia magna assays to model aquatic impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.